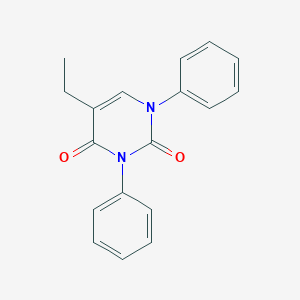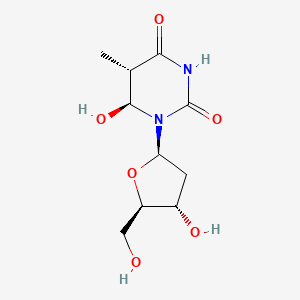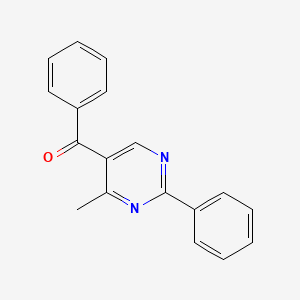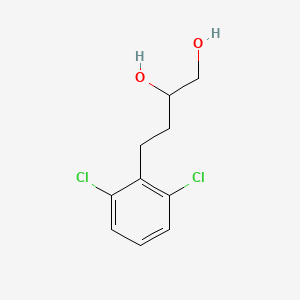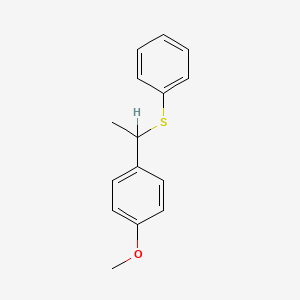
Anisole, p-(1-(phenylthio)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisole, p-(1-(phenylthio)ethyl)- is an organic compound with the molecular formula C15H16OS It is a derivative of anisole, where the methoxy group is substituted with a phenylthioethyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Anisole, p-(1-(phenylthio)ethyl)- can be synthesized through several methods:
Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with a suitable alkyl halide. For anisole derivatives, sodium phenoxide reacts with a phenylthioethyl halide under basic conditions to yield the desired product.
Methylation of Sodium Phenoxide: Sodium phenoxide can be methylated using dimethyl sulfate or methyl chloride to form anisole, which can then undergo further substitution reactions to introduce the phenylthioethyl group.
Industrial Production Methods
Industrial production of anisole derivatives typically involves large-scale Williamson Ether Synthesis due to its efficiency and scalability. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Anisole, p-(1-(phenylthio)ethyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group in anisole activates the aromatic ring towards electrophilic substitution, allowing for reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenylthioethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Nucleophilic Substitution: The aromatic ring can participate in nucleophilic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Nitration: Produces nitroanisole derivatives.
Sulfonation: Yields sulfonic acid derivatives.
Oxidation: Forms sulfoxides or sulfones.
Reduction: Results in thiols or thioethers.
Applications De Recherche Scientifique
Anisole, p-(1-(phenylthio)ethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of anisole, p-(1-(phenylthio)ethyl)- involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The methoxy group enhances the electron density of the aromatic ring, making it more reactive towards electrophiles. The phenylthioethyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anisole (Methoxybenzene): A simpler derivative with a methoxy group attached to the benzene ring.
Phenylthioanisole: Anisole with a phenylthio group attached to the benzene ring.
Methoxyphenylthioanisole: Anisole with both methoxy and phenylthio groups attached.
Uniqueness
Anisole, p-(1-(phenylthio)ethyl)- is unique due to the presence of both methoxy and phenylthioethyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
60702-13-8 |
|---|---|
Formule moléculaire |
C15H16OS |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
1-methoxy-4-(1-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C15H16OS/c1-12(17-15-6-4-3-5-7-15)13-8-10-14(16-2)11-9-13/h3-12H,1-2H3 |
Clé InChI |
JGRFRCLDUNTABF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


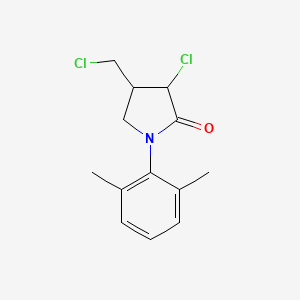
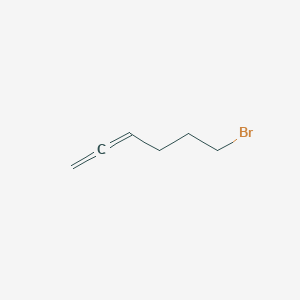

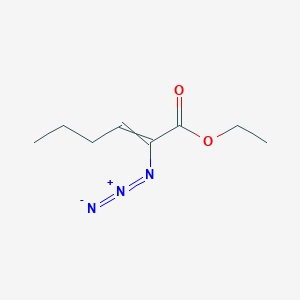

![2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599577.png)
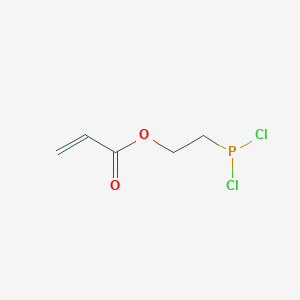

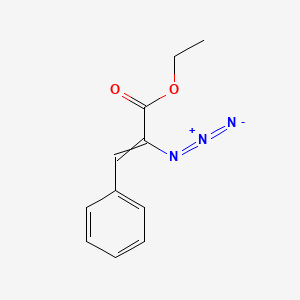
![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
